molecular formula C22H16ClN3OS B2359374 1-chloro-N-(4-phenyl-1,3-thiazol-2-yl)-N-prop-2-enylisoquinoline-3-carboxamide CAS No. 1100090-34-3

1-chloro-N-(4-phenyl-1,3-thiazol-2-yl)-N-prop-2-enylisoquinoline-3-carboxamide

Cat. No. B2359374
CAS RN: 1100090-34-3
M. Wt: 405.9
InChI Key: PVMXQCGKDAIEMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-chloro-N-(4-phenyl-1,3-thiazol-2-yl)-N-prop-2-enylisoquinoline-3-carboxamide, also known as CTPI, is a synthetic compound that belongs to the class of isoquinoline carboxamide derivatives. This compound has been widely studied for its potential applications in medicinal chemistry, particularly in the treatment of cancer and other diseases.

Scientific Research Applications

Antimicrobial Applications

Several studies have synthesized and characterized novel quinoline-thiazole derivatives to explore their antimicrobial potential. For instance, Desai et al. (2012) synthesized quinoline-thiazole derivatives and screened them for antibacterial and antifungal activities against various pathogens including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus, highlighting their significant antimicrobial potential (Desai, N., Shihory, N., Rajpara, K. M., & Dodiya, A., 2012).

Catalytic and Synthetic Applications

Research has also focused on the synthetic utility of related compounds. For example, Miao et al. (2015) described a one-pot synthesis of 2-arylbenzoxazole derivatives via copper-catalyzed C–N and intramolecular C–O couplings, showcasing the compound's role in facilitating efficient synthetic pathways (Miao, D., Shi, X., He, G., Tong, Y., Jiang, Z., & Han, S., 2015).

Biological Activities Beyond Antimicrobial Effects

Additional research includes the exploration of various biological activities. For instance, Zablotskaya et al. (2013) synthesized new derivatives to evaluate their psychotropic, anti-inflammatory, cytotoxic, and antimicrobial activities, revealing multifaceted potential in pharmaceutical applications (Zablotskaya, A., Segal, I., Geronikaki, A., Eremkina, T., Belyakov, S., Petrova, M., Shestakova, I., Zvejniece, L., & Nikolajeva, V., 2013).

properties

IUPAC Name

1-chloro-N-(4-phenyl-1,3-thiazol-2-yl)-N-prop-2-enylisoquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3OS/c1-2-12-26(22-25-19(14-28-22)15-8-4-3-5-9-15)21(27)18-13-16-10-6-7-11-17(16)20(23)24-18/h2-11,13-14H,1,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVMXQCGKDAIEMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(C1=NC(=CS1)C2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4C(=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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